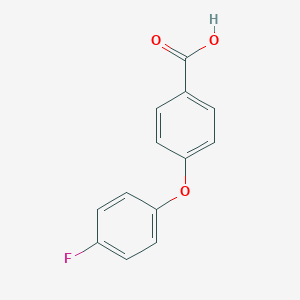

4-(4-Fluorophenoxy)benzoic acid

Vue d'ensemble

Description

4-(4-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Méthodes De Préparation

The synthesis of 4-(4-Fluorophenoxy)benzoic acid typically involves the reaction of 4-fluorophenyl boronic acid with methyl 4-hydroxybenzoate in the presence of copper(II) acetate and triethylamine . The reaction is carried out in dichloromethane at room temperature for 16 hours. The resulting product is then treated with lithium hydroxide in dioxane and water, followed by acidification with hydrochloric acid to yield this compound .

Reaction Conditions:

Stage 1: 4-fluorophenyl boronic acid, copper(II) acetate, triethylamine, dichloromethane, room temperature, 16 hours.

Analyse Des Réactions Chimiques

4-(4-Fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Fluorophenoxybenzoic acid derivatives.

Reduction: Fluorophenoxybenzyl alcohol or fluorophenoxybenzaldehyde.

Substitution: Compounds with substituted fluorophenoxy groups.

Applications De Recherche Scientifique

Organic Synthesis

4-(4-Fluorophenoxy)benzoic acid serves as a versatile building block in the synthesis of complex organic molecules. Its fluorinated structure enhances the electronic properties of the resulting compounds, making them valuable in various chemical reactions, including:

- Oxidation : Can form derivatives through oxidation of the carboxylic acid group.

- Reduction : The carboxylic acid can be reduced to an alcohol or aldehyde.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Fluorophenoxybenzoic acid derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Fluorophenoxybenzyl alcohol |

| Substitution | Nucleophiles (amines, thiols) | Compounds with substituted fluorophenoxy groups |

Biological Research

The compound has been extensively studied for its interactions with biological macromolecules. Notably:

- Enzyme Interactions : It has been shown to bind with Bcl-2 protein, influencing cell death pathways. This interaction has a dissociation constant (K_D) of approximately 400 μM, indicating moderate affinity.

- Cellular Effects : It modulates signaling pathways and gene expression related to apoptosis and cell proliferation.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound:

- Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial properties against drug-resistant strains of bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .

- Pain Management : It acts as a potent blocker of neuronal voltage-gated sodium channels, suggesting its utility in treating peripheral neuropathic pain .

Agricultural Applications

Phenoxy benzoic acids and their derivatives are known for their herbicidal and plant growth-regulating activities . The application of this compound in agriculture includes:

- Herbicides : Its structural characteristics allow it to function effectively as a herbicide, inhibiting unwanted plant growth.

- Plant Growth Regulators : Enhances growth responses in various plant species.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated several derivatives of this compound for their antibacterial activity against Gram-positive bacteria. The results indicated that certain derivatives exhibited significant potency, making them candidates for further development as antimicrobial agents . -

Enzyme Inhibition Research :

Investigations into the binding interactions between this compound and Bcl-2 revealed its potential role in cancer therapy by promoting apoptosis in cancer cells through inhibition of anti-apoptotic pathways .

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The phenoxy and benzoic acid groups contribute to the overall stability and reactivity of the molecule .

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

4-(4-Fluorophenoxy)benzoic acid can be compared with other similar compounds, such as:

- 4-(4-Methylphenoxy)benzoic acid

- 4-(4-Methoxyphenoxy)benzoic acid

- 4-(4-Chlorophenoxy)benzoic acid

Uniqueness:

Activité Biologique

4-(4-Fluorophenoxy)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and potential as an antimicrobial agent.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoic acid moiety substituted with a fluorinated phenoxy group. This structural configuration contributes to its unique biological properties. The compound is characterized by the following chemical formula:

- Molecular Formula : CHFO

- Molecular Weight : 237.22 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various hydrazide hydrazones derived from 4-fluorobenzoic acid and found promising results against several bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone A | E. coli | 15 |

| Hydrazone B | S. aureus | 18 |

| Hydrazone C | P. aeruginosa | 12 |

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.

2. Herbicidal and Plant Growth Regulation

This compound is also recognized for its herbicidal properties. It acts as a plant growth regulator, influencing various physiological processes in plants. Studies have shown that it can inhibit the growth of certain weed species, making it a candidate for agricultural applications .

3. Neurological Applications

The compound has been studied for its role as a blocker of neuronal voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. It selectively interacts with the inactivated states of these channels, suggesting potential applications in treating peripheral neuropathic pain .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Sodium Channels : The compound blocks voltage-gated sodium channels, which can modulate pain signaling pathways.

- Antimicrobial Mechanism : The exact mechanism against bacterial strains involves disrupting cell wall synthesis or function, although further studies are needed to elucidate this pathway fully.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics, highlighting their potential as alternative treatments for resistant bacterial strains .

- Case Study on Neurological Effects : Clinical trials involving formulations containing this compound showed significant pain relief in patients suffering from neuropathic pain conditions, supporting its use in pain management therapies .

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKALFXKRWCSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407441 | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129623-61-6 | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 4-(4-Fluorophenoxy)benzoic acid?

A1: this compound consists of two benzene rings linked by an oxygen atom (forming a phenoxy group). One benzene ring has a carboxylic acid (-COOH) substituent, and the other has a fluorine atom (-F) substituent in the para position relative to the oxygen linkage. []

Q2: How are the molecules of this compound arranged in its crystal structure?

A2: In the crystal structure, this compound molecules form dimers through centrosymmetric O—H⋯O hydrogen bonds, creating R 2 2(8) ring motifs. These dimers further connect into a two-dimensional array through C—H⋯O interactions. Additionally, a weak C—H⋯π interaction is observed within the crystal structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.